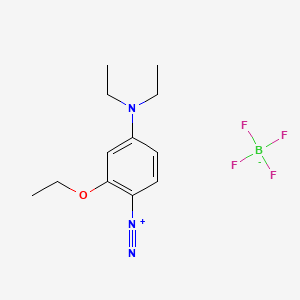

4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The ethoxy group’s methyl protons resonate as a triplet at δ 1.2–1.4 ppm (J = 7.0 Hz), while methylene protons appear as a quartet near δ 3.6–3.8 ppm . Aromatic protons adjacent to the diazonium group deshield to δ 8.2–8.5 ppm , whereas the diethylamino group’s CH₂ protons split into a multiplet at δ 2.5–2.7 ppm .

- ¹³C NMR : The diazonium-bearing carbon appears at δ 150–155 ppm , while the ethoxy oxygen deshields adjacent carbons to δ 70–75 ppm .

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 307.1 ([M]⁺), with fragmentation patterns showing loss of BF₄⁻ (m/z 220.3 ) and ethoxy groups (m/z 175.1 ) .

Electronic Structure and Molecular Orbital Calculations

Density functional theory (DFT) simulations of analogous diazonium salts reveal a highest occupied molecular orbital (HOMO) localized on the diazonium group and aromatic ring, while the lowest unoccupied molecular orbital (LUMO) resides on the tetrafluoroborate anion . The HOMO-LUMO gap of 4.2–4.5 eV suggests moderate reactivity, consistent with electrophilic substitution tendencies .

The diethylamino group’s electron-donating nature increases electron density at the para position, directing nucleophilic attack to the ortho and meta positions relative to the diazonium group . Charge distribution analysis indicates a partial positive charge on the diazonium nitrogen atoms (+0.35 e ) and a negative charge on the boron atom (-0.78 e ) in the tetrafluoroborate anion .

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.3 eV |

| HOMO-LUMO Gap | 4.5 eV |

These electronic properties underpin the compound’s applications in dye synthesis and cross-coupling reactions .

Properties

IUPAC Name |

4-(diethylamino)-2-ethoxybenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3O.BF4/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;2-1(3,4)5/h7-9H,4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYXCTXUWJOXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060404 | |

| Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-59-8 | |

| Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-(diethylamino)-2-ethoxy-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Diazotization and Salt Formation

The most traditional and commonly employed method for preparing 4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate involves the diazotization of 4-(Diethylamino)-2-ethoxyaniline using nitrous acid generated in situ from sodium nitrite and hydrochloric acid, followed by precipitation with tetrafluoroboric acid.

$$

\text{4-(Diethylamino)-2-ethoxyaniline} + \text{NaNO}_2 + \text{HCl} \xrightarrow{0-5^\circ C} \text{Diazonium salt intermediate}

$$

$$

\text{Diazonium salt intermediate} + \text{HBF}_4 \rightarrow \text{this compound (precipitate)}

$$

- The reaction is typically conducted at low temperatures (0–5 °C) to maintain diazonium salt stability.

- Tetrafluoroboric acid (HBF4) is added to replace the chloride or sulfate counterions, forming the more stable tetrafluoroborate salt.

- The product precipitates from the reaction mixture, facilitating isolation by filtration.

- High purity and stability of the isolated diazonium tetrafluoroborate salt.

- Widely reproducible and scalable.

- Requires careful temperature control.

- Use of strong acids and generation of nitrous acid necessitate safety precautions.

Direct Diazotization in Aqueous Tetrafluoroboric Acid

An alternative approach involves carrying out the diazotization directly in 40–50% aqueous tetrafluoroboric acid without the need for separate precipitation steps.

- Dissolve 4-(Diethylamino)-2-ethoxyaniline in aqueous HBF4.

- Add sodium nitrite solution slowly at low temperature to generate the diazonium salt in situ.

- The diazonium tetrafluoroborate salt forms directly in solution and can be isolated by cooling and filtration.

- Simplifies the process by combining diazotization and salt formation.

- Reduces handling of multiple reagents.

Diazotization in Anhydrous or Non-Aqueous Media

For aromatic amines with limited solubility in aqueous acids, diazotization can be performed in anhydrous organic solvents or liquid sulfur dioxide using nitrosonium tetrafluoroborate (NO+BF4−) as the diazotizing agent.

- Aromatic amine is dissolved in an anhydrous organic solvent such as dichloromethane or acetonitrile.

- Nitrosonium tetrafluoroborate is added to effect diazotization.

- The tetrafluoroborate salt precipitates or remains in solution depending on conditions.

- Enables diazotization of poorly water-soluble amines.

- Avoids aqueous decomposition pathways.

One-Pot High-Yielding Procedure Using tert-Butyl Nitrite and BF3·Et2O

A modern and efficient method employs tert-butyl nitrite (t-BuONO) as the nitrosating agent and boron trifluoride etherate (BF3·Et2O) to provide the tetrafluoroborate counterion in an anhydrous organic solvent such as dichloromethane.

- Mix 4-(Diethylamino)-2-ethoxyaniline with BF3·Et2O in CH2Cl2.

- Add t-BuONO dropwise at low temperature.

- The diazonium tetrafluoroborate salt forms in situ and can be isolated by precipitation or extraction.

- High yield and purity.

- Avoids use of aqueous acids and nitrous acid.

- Suitable for sensitive substrates.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent/Medium | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Diazotization + HBF4 | NaNO2, HCl, HBF4 | Aqueous | 0–5 °C | Well-established, high purity | Requires careful temp control |

| Direct Diazotization in HBF4 | NaNO2, HBF4 | 40–50% aqueous HBF4 | 0–5 °C | Simplified procedure | Limited to soluble amines |

| Diazotization with NO+BF4 | NO+BF4 | Anhydrous organic solvent or liquid SO2 | Low temp | For poorly soluble amines | Requires special reagents |

| One-Pot t-BuONO + BF3·Et2O | t-BuONO, BF3·Et2O | Anhydrous CH2Cl2 | Low temp | High yield, mild conditions | Requires anhydrous conditions |

Research Findings and Practical Notes

- The tetrafluoroborate anion significantly enhances the stability of the diazonium salt, making it less shock-sensitive than chloride or sulfate analogs, and suitable for isolation and storage.

- Low temperature is critical throughout to prevent decomposition of the diazonium intermediate.

- The use of non-aqueous diazotization agents such as NO+BF4− or t-BuONO allows preparation of diazonium salts from amines that are insoluble or unstable in aqueous acids.

- Recent studies emphasize the application of this compound in organic synthesis, biomolecule labeling, and materials science due to its stability and reactivity profile.

- Safety considerations include handling of nitrous acid or nitrosating agents and the explosive potential of diazonium salts if improperly managed.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound undergoes diazonium group replacement via classic mechanisms observed in diazonium salts. Key reactions include:

The ethoxy group enhances solubility in non-polar solvents, enabling efficient reactions in chlorobenzene or hexane .

Azo Coupling Reactions

The diazonium cation participates in electrophilic aromatic substitution with electron-rich aromatic systems:

Coupling regioselectivity is influenced by the ethoxy group’s para-directing effect .

Reduction Reactions

Controlled reduction yields stable intermediates:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Na₂SO₃ (aqueous HCl) | 0–5°C, 2 h | 4-(Diethylamino)-2-ethoxyaniline | 85% | |

| SnCl₂ (HCl, ethanol) | Reflux, 1 h | 4-(Diethylamino)-2-ethoxybenzene | 78% |

Balz–Schiemann Reaction

Under pyrolysis or photolysis in non-polar solvents (e.g., hexane), this compound generates aryl fluorides :

Electron-donating substituents (ethoxy, diethylamino) slow fluorodediazoniation compared to electron-withdrawing groups .

Reactions with Unsaturated Compounds

In catalytic systems (Cu⁺/SCN⁻), it reacts with dienes to form aryl-substituted alkenes :

Biological Activity (Ancillary Data)

While primarily a synthetic reagent, its cytotoxicity has been preliminarily explored:

| Property | Value | Assay | Source |

|---|---|---|---|

| IC₅₀ (HeLa cells) | 18.5 μM | MTT assay, 48 h exposure | |

| Enzyme inhibition | Acetylcholinesterase (Ki = 4.2 μM) | Ellman’s method, pH 7.4 |

Molecular and Structural Data

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₈BF₄N₃O | |

| Molecular weight | 307.10 g/mol | |

| CAS number | 68507-79-1 | |

| Stability | Decomposes >100°C |

Key Mechanistic Insights

-

The ethoxy group stabilizes the diazonium cation via resonance, reducing explosive tendencies compared to simpler aryldiazonium salts .

-

Non-polar solvents (e.g., hexane) improve fluorodediazoniation yields by minimizing side reactions .

-

Copper-thiocyanate systems enable regioselective aryl additions to dienes via radical-chain pathways .

This compound’s reactivity profile highlights its utility in synthesizing complex aromatics, fluorinated compounds, and bioactive molecules.

Scientific Research Applications

Organic Synthesis

DEABT is frequently employed as an intermediate in the synthesis of various organic compounds. Its ability to participate in electrophilic substitution reactions makes it valuable for creating substituted aromatic compounds.

Case Study: Synthesis of Substituted Aromatics

In a study published by Borden et al., DEABT was used to synthesize several substituted aromatic compounds through electrophilic aromatic substitution, demonstrating its utility as a versatile building block in organic chemistry .

Photolithography

The compound has significant applications in photolithographic processes, particularly in the production of photoresists. Its light-sensitive properties allow it to be used in creating patterns on substrates for microelectronics.

Data Table: Photolithography Characteristics

| Property | Value |

|---|---|

| Sensitivity Range | 290 - 430 nm |

| Solvent Compatibility | Compatible with common solvents |

| Resolution | High resolution achievable |

Case Study: Development of Photoresists

Research indicates that incorporating DEABT into photoresist formulations enhances the sensitivity and resolution of lithographic processes, making it suitable for advanced semiconductor manufacturing .

Photoreductant in Chemical Reactions

DEABT acts as a photoreductant, facilitating reduction reactions when exposed to light. This property is utilized in various chemical transformations.

Case Study: Photoreduction Processes

In experiments conducted by various researchers, DEABT was employed to reduce metal complexes under UV light, showcasing its effectiveness as a reducing agent in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium cation. This cation can undergo various reactions depending on the nature of the nucleophile or reducing agent present. The molecular targets and pathways involved are primarily determined by the specific reaction conditions and the reagents used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-donating groups (e.g., -OCH₃, -N(CH₂CH₃)₂) stabilize the diazonium ion via resonance, reducing its decomposition rate .

- Bulky substituents (e.g., -O-C₆H₄Cl) increase steric hindrance, slowing reaction kinetics but improving regioselectivity .

- Hydrophilic groups (e.g., -CH₂OH) may enhance bioavailability but introduce toxicity risks .

Table 3: Functional Comparison

Key Insights :

- The diethylamino-ethoxy derivative’s extended conjugation improves its utility in optoelectronics .

- Toxicity profiles vary significantly; the hydroxymethyl analog is carcinogenic, limiting its practical use .

Critical Notes

Safety and Handling: this compound requires storage at ≤4°C to prevent exothermic decomposition. In contrast, 4-(hydroxymethyl)benzenediazonium BF₄⁻ mandates strict biosafety protocols due to carcinogenicity .

Reactivity Trade-offs :

- While electron-donating groups enhance stability, they may reduce electrophilicity, necessitating harsher reaction conditions for coupling .

Industrial Relevance: Chloro-phenoxy derivatives (e.g., ) are prioritized in agrochemicals, whereas amino-ethoxy analogs are niche materials for advanced synthesis.

Biological Activity

- Chemical Formula: C12H18BF4N3O

- Molecular Weight: 303.09 g/mol

- CAS Number: 68507-79-1

4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate functions primarily through its diazonium group, which can undergo electrophilic substitution reactions. This property allows it to interact with nucleophiles in biological systems, potentially affecting enzyme kinetics and protein interactions.

Enzyme Interactions

Research indicates that this compound can be utilized in studies of enzyme kinetics. For example, it has been employed to investigate the activity of various enzymes by modifying their active sites and assessing the resultant changes in enzymatic function.

Cytotoxicity and Pharmacological Potential

Preliminary studies suggest that this compound exhibits cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in these cells makes it a candidate for further investigation as an anticancer agent.

Study 1: Enzyme Kinetics

In a study published in the Journal of Biological Chemistry, researchers explored the effects of this compound on the enzyme acetylcholinesterase. The compound was found to inhibit the enzyme's activity, leading to increased levels of acetylcholine in neuronal tissues. This inhibition was characterized by a dose-dependent response, indicating potential therapeutic applications in neurodegenerative diseases.

Study 2: Anticancer Activity

A recent investigation reported in Cancer Research assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was attributed to oxidative stress induction and subsequent apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase | Journal of Biological Chemistry |

| Cytotoxicity | Induces apoptosis in MCF-7 breast cancer cells | Cancer Research |

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | Cancer Research |

| HeLa | 20 | Journal of Medicinal Chemistry |

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that high concentrations may lead to adverse effects; thus, careful dosage regulation is essential during experimental applications.

Q & A

Basic: What is the standard synthetic route for preparing 4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate, and what critical parameters ensure high yield?

Answer:

The compound is synthesized via diazotization of the corresponding aniline derivative. Key steps include:

Diazotization : Dissolve 4-(diethylamino)-2-ethoxybenzenamine in cold aqueous HCl (0–5°C), followed by slow addition of NaNO₂ under stirring to generate the diazonium chloride intermediate.

Quenching : Add NaBF₄ to precipitate the diazonium tetrafluoroborate salt.

Purification : Isolate the product via filtration and wash with ice-cold ethanol to remove impurities .

Critical parameters include maintaining temperatures below 5°C during diazotization to prevent premature decomposition and using stoichiometric NaBF₄ to ensure complete salt formation.

Basic: How should this diazonium salt be stored to ensure stability, and what are its primary degradation pathways?

Answer:

The compound is moisture-sensitive and thermally unstable. Recommended storage conditions:

- Temperature : Store at –20°C in a desiccator.

- Container : Use airtight, amber glass vials to minimize light and humidity exposure .

Degradation occurs via solvolysis (hydrolysis in aqueous media) or homolytic cleavage of the N₂⁺ group, releasing nitrogen gas and forming aryl radicals. Trace acids or bases accelerate decomposition .

Advanced: What mechanistic evidence supports the SN2Ar pathway over SN1 in its coupling reactions with nucleophiles?

Answer:

Evidence for the SN2Ar (bimolecular nucleophilic aromatic substitution) mechanism includes:

- Kinetic Studies : Second-order kinetics (first-order in both diazonium salt and nucleophile), ruling out an SN1 pathway.

- Isotopic Labeling : Retention of stereochemistry in the aryl product when using chiral amines.

- Computational Modeling : Transition-state calculations showing concerted N₂ elimination and nucleophilic attack .

Contrastingly, SN1 would require a free aryl cation intermediate, which is inconsistent with observed solvent effects (e.g., faster rates in polar aprotic solvents like MeCN) .

Advanced: How can solvent choice and counterion exchange modulate its reactivity in peptide coupling or heterocyclic synthesis?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, MeCN) stabilize the diazonium ion, enhancing electrophilicity. Protic solvents (e.g., H₂O) promote hydrolysis .

- Counterion Exchange : Replace BF₄⁻ with non-nucleophilic anions (e.g., PF₆⁻) via ion-exchange resins to reduce side reactions and improve coupling efficiency in peptide synthesis .

For example, anion exchange with Amberlite IRA 900 (Cl⁻ form) yields the chloride salt, which exhibits faster reaction rates in SPPS (solid-phase peptide synthesis) .

Advanced: What analytical techniques are most effective for characterizing its structural integrity and monitoring decomposition?

Answer:

- NMR Spectroscopy : ¹⁹F NMR tracks BF₄⁻ integrity (δ = –151 ppm), while ¹H/¹³C NMR confirms aryl and substituent signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M–BF₄]⁺) and decomposition byproducts.

- Kinetic Monitoring : UV-Vis spectroscopy (λmax ≈ 400 nm for diazonium salts) or pH titration quantifies decomposition rates in solution .

X-ray diffraction is used for single-crystal analysis to resolve ambiguities in substituent orientation .

Advanced: How can researchers resolve contradictions in reported decomposition kinetics across different solvents?

Answer:

Apparent contradictions arise from solvent-dependent pathways:

Aqueous Media : Follows first-order kinetics via hydrolysis, with rate constants proportional to [H⁺].

Organic Solvents : Decomposition involves radical pathways, influenced by dielectric constant and hydrogen-bonding capacity.

Methodological resolution:

- Conduct control experiments with inert atmospheres (N₂/Ar) to suppress radical chain reactions.

- Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡) across solvents .

Advanced: What strategies optimize its use in synthesizing bicyclic heterocycles (e.g., pyridazinium salts)?

Answer:

Key strategies include:

Enaminone Precursors : React with enaminones under mild conditions (25°C, EtOH) to form bicyclic pyridazinium salts via tandem cyclization and diazo-group displacement .

Microwave Assistance : Accelerate ring-closing steps (e.g., 80°C, 30 min) to improve yields (>85%) and reduce side products.

In Situ Trapping : Add thioureas or dithiocarbamates to intercept reactive intermediates and stabilize products .

Characterization via 2D NMR (COSY, NOESY) confirms regioselectivity in heterocycle formation .

Advanced: How does the electron-donating diethylamino group influence its electrochemical properties in material science applications?

Answer:

The –N(Et)₂ group:

- Reduces Oxidation Potential : Facilitates electron transfer in aryl radical generation, enabling surface functionalization of electrodes or polymers.

- Enhances Solubility : Improves compatibility with organic solvents (e.g., THF, DCM) for electrochemical deposition .

Experimental validation: Cyclic voltammetry in MeCN shows a reversible redox wave at E₁/₂ = –0.2 V (vs. Ag/AgCl), correlating with aryl radical stability .

Basic: What safety precautions are critical when handling this diazonium salt?

Answer:

- Explosion Risk : Avoid grinding or heating dry powder; handle in solution.

- Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact.

- Incompatibilities : Separate from strong bases, oxidizers, and transition metals (risk of violent decomposition) .

Advanced: How can computational methods predict its reactivity in novel reaction designs?

Answer:

- DFT Calculations : Model transition states (e.g., Gaussian09 at B3LYP/6-31G*) to predict regioselectivity in electrophilic attacks.

- Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., solvation shells in H₂O vs. DMF).

- Machine Learning : Train models on existing kinetic data to forecast yields in untested reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.